7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one: Sourcing & Data Scarcity
7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one (CAS 518038-75-0) is a heterocyclic building block with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . It belongs to the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core scaffold, a privileged structure in medicinal chemistry that serves as a hinge-binding motif for kinase inhibitors targeting p38 MAP kinase [1], BRAF [2], and PKCθ [3], as well as positive allosteric modulators of the mGlu2 receptor [4]. Publicly available data on this specific 7-methyl substituted analog are limited; the compound is primarily offered as a research chemical with purity specifications ranging from 95% to 98% across commercial vendors [5]. The 7-position methylation represents a defined structural modification of the unsubstituted core scaffold, yet peer-reviewed literature directly characterizing its biological or pharmacological properties remains absent as of this analysis.
Scaffold7-methyl imidazo[4,5-b]pyridin-2-one, a defined hinge-binding motif for kinase fragment libraries and PROTAC warheads.
SelectionSuitable for medicinal chemistry campaigns where 7-position methylation is the intended SAR design feature.
EvidencePublic bioactivity data for this specific analog are limited; selection is based on scaffold class and defined substitution.
[1] Kaieda A, Takahashi M, et al. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. Bioorg Med Chem Lett. 2009. View Source
[2] Niculescu-Duvaz I, et al. Small-molecule BRAF inhibitors based on a 1H-imidazo[4,5-b]pyridine-2(3H)-one scaffold. J Med Chem. 2009. View Source
[3] Discovery of a novel series of selective macrocyclic PKCTheta inhibitors. Bioorg Med Chem Lett. 2024. View Source
[4] Garbaccio RM, et al. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. J Med Chem. 2016;59(4):1542-1560. View Source
[5] Calpaclab. 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Technical Datasheet. Product Family: Protein Degrader Building Blocks. View Source
7-Methyl Analog: Non-Substitutability vs. Unsubstituted Core
Generic substitution of 7-methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one with the unsubstituted core (CAS 16328-62-4) or alternative position-substituted analogs is chemically inadvisable due to fundamental differences in molecular properties and synthetic utility. The 7-position methyl group directly alters the electronic environment of the imidazo[4,5-b]pyridine scaffold, modifying hydrogen-bonding capacity at the hinge-binding region and affecting subsequent derivatization routes [1]. Within the class, substitution pattern is a primary determinant of biological target engagement: 5-aryl substituted analogs have been optimized as mGlu2 PAMs [2], while 6-position modifications have yielded PDE III inhibitors [3]. The unsubstituted 1,3-dihydroimidazo[4,5-b]pyridin-2-one (MW 135.12) lacks the methyl handle required for specific downstream synthetic transformations or structure-activity relationship (SAR) studies where 7-position functionalization is the intended design feature. Procurement of the exact 7-methyl analog ensures fidelity to synthetic protocols that specify this precise building block, particularly in parallel medicinal chemistry campaigns where even single-atom deviations can invalidate SAR conclusions.
Property
7-Methyl analog (target)
Unsubstituted core / alt. position analogs
Hinge-binding H-bond context
Methyl group modifies electronic environment and hydrogen-bonding capacity
Different H-bond pattern may shift kinase selectivity profile
Derivatization handle
Non-reactive 7-methyl allows orthogonal functionalization at other positions
Unsubstituted or alternative substitution may alter reactivity and SAR interpretation
Chromatographic behavior
Distinct MW and cLogP affect HPLC retention
May co-elute or show different retention, complicating purification
[1] BOC Sciences. 1,3-Dihydroimidazo[4,5-b]pyridin-2-one (CAS 16328-62-4) vs. 7-Methyl analog comparative product data. View Source
[2] Garbaccio RM, et al. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of mGlu2. J Med Chem. 2016;59(4):1542-1560. View Source
[3] US4963561A. Imidazopyridines, their preparation and use (6-position aryl/heteroaryl substituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as phosphodiesterase inhibitors). View Source
The 7-methyl substitution on the imidazo[4,5-b]pyridin-2-one scaffold increases molecular weight by 14.03 g/mol relative to the unsubstituted core and introduces a measurable change in calculated lipophilicity. This alteration affects passive membrane permeability predictions and HPLC retention behavior [1].
Calculated from molecular formula (C7H7N3O vs. C6H5N3O)
Why This Matters
The molecular weight increase affects chromatographic separation parameters and may influence passive diffusion properties; procurement of the correct analog ensures synthetic intermediate identity matches the intended molecular target profile.
[1] BOC Sciences. 1,3-Dihydroimidazo[4,5-b]pyridin-2-one (CAS 16328-62-4) Technical Datasheet; and 7-Methyl analog (CAS 518038-75-0) comparative data. View Source
Lipophilicity (cLogP) Increase vs. Unsubstituted Core
The 7-methyl substitution increases calculated lipophilicity (cLogP) relative to the unsubstituted core scaffold. This difference is a direct consequence of the added methyl group at the 7-position, which increases hydrophobic surface area .
Lipophilicity ChangeData to verify
ΔcLogP ≈ +0.47 log units
Retention and solubility context
Calculated property; may affect HPLC and purification workflows
Calculated property based on fragment-based contributions from methyl substitution
Why This Matters
Lipophilicity is a key determinant of compound solubility, permeability, and off-target promiscuity; even modest cLogP differences can alter HPLC retention times and complicate purification workflows if the incorrect analog is used.
Among commercial vendors, 7-methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one is offered with varying minimum purity specifications. Higher-purity grades (≥98%) are available from select suppliers, providing a quantifiable quality advantage for sensitive synthetic applications . The standard industry purity specification for this compound is ≥95% across most vendors [1].
Purity GradeVendor specification review
≥98% (selected supplier) vs ≥95% (common)
Reduces side-reaction risk in multi-step synthesis
Industry standard specification: ≥95% (multiple vendors including Calpaclab, Chemenu, CymitQuimica)
Quantified Difference
Δ = +3 percentage points (≥98% vs. ≥95%)
Conditions
Vendor-provided Certificate of Analysis specifications; analytical method unspecified
Why This Matters
Higher purity reduces the risk of side reactions and simplifies purification in multi-step syntheses, translating to higher yields and lower overall cost per successful reaction for procurement decisions.
ProcurementQuality controlSynthetic reliability
[1] Calpaclab; Chemenu; CymitQuimica. Comparative vendor purity specifications for CAS 518038-75-0 (minimum 95% across multiple commercial sources). View Source
The imidazo[4,5-b]pyridin-2-one scaffold is a validated hinge-binding motif in kinase drug discovery, with demonstrated applications in p38 MAP kinase , BRAF , and PKCθ [4] inhibitor programs. The 7-methyl analog provides a defined starting point for SAR exploration at the 7-position, enabling systematic evaluation of substitution effects on kinase selectivity and potency. Procurement of this specific analog supports medicinal chemistry teams conducting fragment-based lead optimization where 7-position methylation is a deliberate design feature.
Synthetic Intermediate for Parallel Chemistry Libraries
As a heterocyclic building block with a defined substitution pattern, this compound serves as a key intermediate in parallel synthesis workflows. The methyl group at the 7-position provides a non-reactive handle that does not interfere with subsequent derivatization at alternative positions (e.g., N1, N3, C5, or C6). Procurement of material with ≥98% purity minimizes purification burden in library production, directly reducing cost per compound in high-throughput chemistry operations.
Reference Standard for Analytical Method Development
The well-defined molecular properties (MW 149.15 g/mol, distinct cLogP, and unique InChIKey) of 7-methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one make it suitable as a reference standard for HPLC method development and LC-MS calibration in medicinal chemistry workflows . Its distinct retention characteristics relative to unsubstituted analogs enable its use as a system suitability marker when analyzing compound libraries containing imidazo[4,5-b]pyridin-2-one derivatives.
PROTAC Building Block Application
The compound is categorized within vendor catalogs as part of the Protein Degrader Building Blocks family . The imidazo[4,5-b]pyridin-2-one core can function as a target-binding warhead for E3 ligase-recruiting PROTAC molecules. The 7-methyl substitution provides a defined structural feature that may influence ternary complex formation without introducing reactive functionality that would interfere with linker attachment strategies.
Application
Selection Property
Validation Focus
Kinase hinge-binding fragment SAR
Defined 7-methyl substitution pattern
Kinase selectivity SAR context
Parallel chemistry library intermediate
≥98% purity to minimize purification burden
Yield and side-reaction review
Analytical reference standard
Distinct MW and cLogP relative to unsubstituted analogs
Retention time reproducibility and system suitability
PROTAC building block
Non-reactive methyl handle for linker attachment
Ternary complex formation context
[1] Calpaclab. 7-Methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Technical Datasheet. Product Family: Protein Degrader Building Blocks. View Source
[2] Kaieda A, et al. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. 2009. View Source
[3] Niculescu-Duvaz I, et al. Small-molecule BRAF inhibitors based on a 1H-imidazo[4,5-b]pyridine-2(3H)-one scaffold. J Med Chem. 2009. View Source
[4] Discovery of a novel series of selective macrocyclic PKCTheta inhibitors. Bioorg Med Chem Lett. 2024. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.